An In-depth Technical Guide to (S)-3-Amino-4-methylpentanoic acid ethyl ester: A Key Chiral Building Block
An In-depth Technical Guide to (S)-3-Amino-4-methylpentanoic acid ethyl ester: A Key Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-4-methylpentanoic acid ethyl ester, a chiral β-amino ester, has emerged as a molecule of significant interest within the pharmaceutical industry. Its structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA), combined with a specific stereochemical configuration, positions it as a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed methodologies for its synthesis and characterization, and insights into its primary applications, with a particular focus on its role in the development of anticonvulsant and analgesic drugs.
Physicochemical Properties
(S)-3-Amino-4-methylpentanoic acid ethyl ester, also known by its CAS Number 142342-78-7, is a derivative of β-leucine.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | [2] |
| Molecular Weight | 159.23 g/mol | [2] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |
| Boiling Point | Not experimentally determined in searches | |
| Melting Point | Not experimentally determined in searches | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO.[3][4] | Inferred from structural similarity |
Synthesis and Manufacturing
The synthesis of (S)-3-Amino-4-methylpentanoic acid ethyl ester is intrinsically linked to the production of Pregabalin. A common and efficient route involves the reduction of its cyano precursor, (S)-3-cyano-5-methylhexanoic acid ethyl ester.
Key Synthetic Pathway: Reduction of a Cyano Intermediate
This method is favored for its stereospecificity, ensuring the desired (S)-enantiomer is produced with high purity.
Caption: Synthetic pathway from the cyano precursor.
Experimental Protocol: Catalytic Hydrogenation
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Reactor Setup: A high-pressure hydrogenation reactor is charged with (S)-3-cyano-5-methylhexanoic acid ethyl ester and a suitable solvent, typically ethanol or methanol.
-
Catalyst Addition: A catalytic amount of Raney Nickel or a palladium-on-carbon (Pd/C) catalyst is added to the mixture.[5][6] The choice of catalyst can influence reaction conditions and efficiency.
-
Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas. The reaction mixture is then stirred at a controlled temperature and pressure until the reduction of the nitrile group is complete.
-
Work-up: Upon completion, the catalyst is carefully filtered off. The solvent is then removed under reduced pressure to yield the crude (S)-3-Amino-4-methylpentanoic acid ethyl ester.
-
Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high purity.
Rationale for Experimental Choices: The use of catalytic hydrogenation is a well-established and scalable method for the reduction of nitriles to primary amines. Raney Nickel and Pd/C are preferred catalysts due to their high activity and selectivity, minimizing the formation of byproducts. The reaction is typically carried out in alcoholic solvents due to the good solubility of the starting material and product.
Spectroscopic and Analytical Characterization
The structural confirmation of (S)-3-Amino-4-methylpentanoic acid ethyl ester relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), the protons on the carbon backbone, the amino group, and the isopropyl group. The chemical shifts and coupling patterns provide a detailed map of the proton environment within the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester will appear significantly downfield (typically in the 170-180 ppm region).[7]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 (broad) |
| C-H stretch (alkane) | 2850-3000 |
| C=O stretch (ester) | 1735-1750 |
| C-O stretch (ester) | 1000-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z = 159.23. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and cleavage at the alpha-carbon to the carbonyl group.[8][9]
Applications in Drug Development
The primary and most significant application of (S)-3-Amino-4-methylpentanoic acid ethyl ester is as a key chiral intermediate in the synthesis of Pregabalin .
Role in Pregabalin Synthesis
Pregabalin, marketed under the trade name Lyrica, is an anticonvulsant and analgesic drug used to treat epilepsy, neuropathic pain, and fibromyalgia. The (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid is the active form of the drug. The synthesis of Pregabalin from (S)-3-Amino-4-methylpentanoic acid ethyl ester typically involves the hydrolysis of the ester group to the corresponding carboxylic acid, followed by a Hoffman rearrangement or a similar synthetic transformation to introduce the aminomethyl group.
Caption: Role as a key intermediate in Pregabalin synthesis.
The use of this specific chiral intermediate is crucial for producing the enantiomerically pure API, which is essential for its therapeutic efficacy and safety profile.
Reactivity and Stability
(S)-3-Amino-4-methylpentanoic acid ethyl ester is a relatively stable compound under standard laboratory conditions. However, as an ester, it is susceptible to hydrolysis, particularly in the presence of strong acids or bases. The primary amine group imparts basic properties to the molecule and can react with acids to form ammonium salts. For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere to prevent degradation.
Conclusion
(S)-3-Amino-4-methylpentanoic acid ethyl ester is a vital chiral building block in modern pharmaceutical synthesis. Its well-defined stereochemistry and functional groups make it an ideal precursor for the enantioselective synthesis of complex drug molecules like Pregabalin. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is paramount for researchers and scientists engaged in the development and manufacturing of these life-saving therapeutics. The methodologies outlined in this guide provide a solid foundation for the efficient and controlled utilization of this important chemical entity.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12859677, Ethyl 3-amino-4-methylpentanoate. [Link]
-
PrepChem. Synthesis of ethyl 3-methyl-4-pentenoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 102538597, Ethyl 3-amino-2-cyano-4-methylpentanoate. [Link]
-
Chemguide. Mass Spectra - Fragmentation Patterns. [Link]
-
Xia, H., Zhang, Y., Pavlov, J., & Attygalle, A. B. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 27(6), 1029-1037. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Organic Syntheses. 3-Methylpentanoic acid. [Link]
-
Chegg. In the mass spectrum of ethyl 4-methylpentanoate. [Link]
-
Jakovljević, K., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4589. [Link]
-
NIST. Ethyl 3-amino-4,4,4-trifluorocrotonate. [Link]
-
University of Arizona. Mass Spectrometry - Examples. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 193411, beta-Leucine. [Link]
-
Kataoka, M., et al. (2001). Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes. Applied and Environmental Microbiology, 67(5), 2326-2330. [Link]
-
Arai, T., et al. (2015). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications, 51(25), 5344-5347. [Link]
-
Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 58(3), 144-148. [Link]
-
Vapourtec. Hydrogenation. [Link]
-
FooDB. Showing Compound Ethyl 4-methylpentanoate (FDB009400). [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.10 ¹³C NMR Spectroscopy. [Link]
-
Kálai, T., & Hideg, K. (2000). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules, 5(12), 1244-1248. [Link]
-
Szałek, E., et al. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. Molecules, 28(4), 1696. [Link]
-
Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 93. [Link]
-
Juncosa, J. I., et al. (2020). Mechanism-Based Design of 3-Amino-4-Halocyclopentenecarboxylic Acids as Inactivators of GABA Aminotransferase. Journal of the American Chemical Society, 142(3), 1265-1277. [Link]
-
Reddy, K. L., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1051-1057. [Link]
-
Das, K., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139. [Link]
-
Wang, Y., et al. (2021). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry, 64(2), 1083-1101. [Link]
-
Bîcu, E., et al. (2014). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 62(4), 738-747. [Link]
-
Seebach, D., et al. (1987). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 65, 1. [Link]
Sources
- 1. Ethyl 3-amino-4-methylbenzoate | CAS#:917391-29-8 | Chemsrc [chemsrc.com]
- 2. Ethyl 3-amino-4-methylpentanoate | C8H17NO2 | CID 12859677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. vapourtec.com [vapourtec.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
